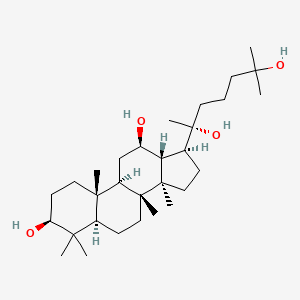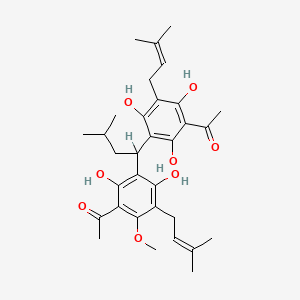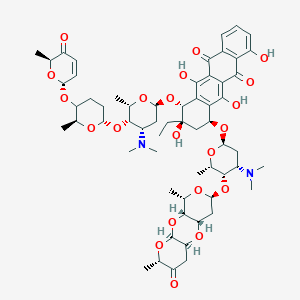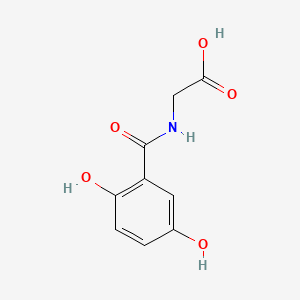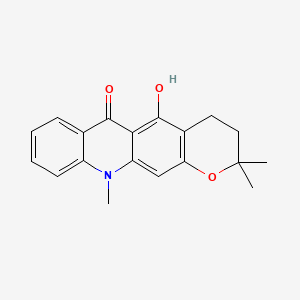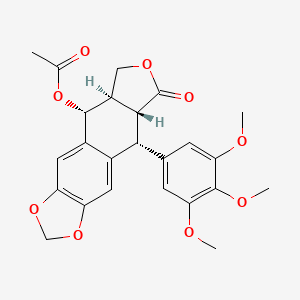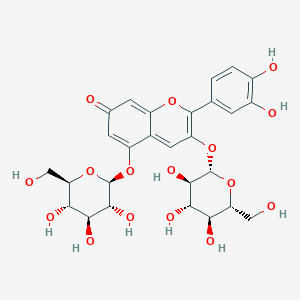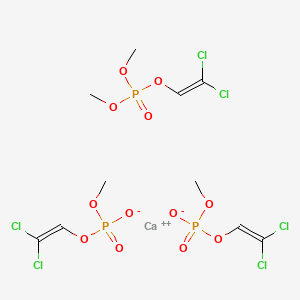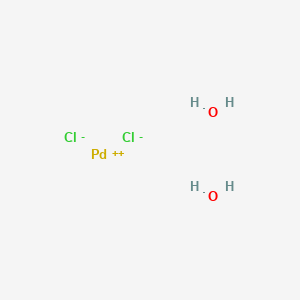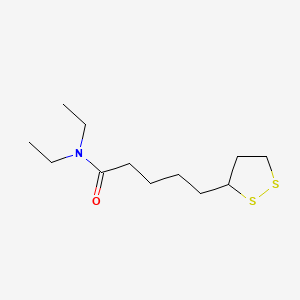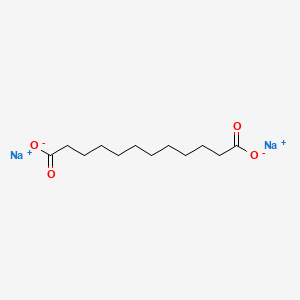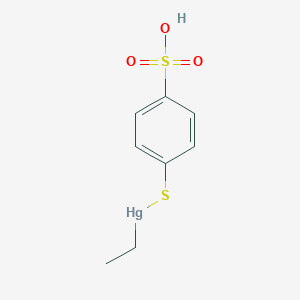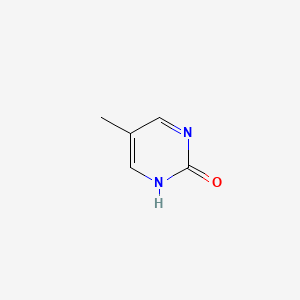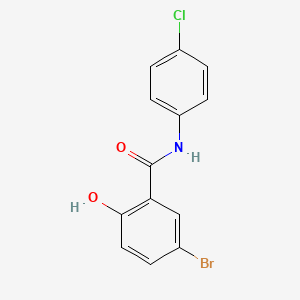
5-ブロモ-4'-クロロサリチルアニリド
概要
説明
ブロモクロロサリチルアニリドは、ベンザニリド類に属する有機化合物です。 抗真菌作用で知られており、さまざまな皮膚科用医薬品に用いられています 。 この化合物の化学構造には、サリチルアニリドコアに臭素原子と塩素原子が付加されており、サリチルアニリドのハロゲン化誘導体となっています 。
2. 製法
合成経路と反応条件: ブロモクロロサリチルアニリドは、5-ブロモサリチル酸と4-クロロアニリンの反応によって合成できます。 この反応では通常、5-ブロモサリチル酸のカルボン酸基と4-クロロアニリンのアミン基の間でアミド結合が形成されます。 この反応は通常、チオニルクロリドや三塩化リンなどの脱水剤の存在下で行われ、アミド結合の形成が促進されます 。
工業生産方法: 工業的な設定では、ブロモクロロサリチルアニリドの合成は、同様の試薬と条件を用いて大規模な反応を行うことで行われます。 このプロセスは、収率と純度を最適化するために、再結晶やクロマトグラフィーなどの精製工程をしばしば含み、最終生成物を得ます 。
科学的研究の応用
Bromochlorosalicylanilide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other halogenated compounds.
Biology: Studied for its antifungal and antimicrobial properties.
Industry: Used in the formulation of antifungal creams, lotions, and other topical applications.
準備方法
Synthetic Routes and Reaction Conditions: Bromochlorosalicylanilide can be synthesized through the reaction of 5-bromosalicylic acid with 4-chloroaniline. The reaction typically involves the formation of an amide bond between the carboxylic acid group of 5-bromosalicylic acid and the amine group of 4-chloroaniline. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the synthesis of bromochlorosalicylanilide may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
化学反応の分析
反応の種類: ブロモクロロサリチルアニリドは、以下を含むさまざまな化学反応を起こします。
置換反応: この化合物中のハロゲン原子(臭素と塩素)は、求核置換反応に関与することができます。
酸化と還元反応: サリチルアニリドコアのヒドロキシル基は、酸化されてキノン誘導体になるか、還元されてハイドロキノン誘導体になることができます。
一般的な試薬と条件:
求核置換: 水酸化ナトリウムや水酸化カリウムなどの試薬を塩基性条件下で使用できます。
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性または塩基性条件下で使用できます。
主な生成物:
置換生成物: 求核剤に応じて、さまざまな置換誘導体を形成することができます。
酸化生成物: キノン誘導体。
還元生成物: ハイドロキノン誘導体。
4. 科学研究の応用
ブロモクロロサリチルアニリドは、以下を含む幅広い科学研究の応用を持っています。
化学: 有機合成における試薬として、および他のハロゲン化化合物の合成のための出発物質として使用されます。
生物学: 抗真菌作用と抗菌作用について研究されています。
作用機序
ブロモクロロサリチルアニリドの作用機序は、真菌細胞壁の合成阻害です。 この化合物は、真菌細胞膜の主要な成分であるエルゴステロールの合成を阻害し、膜透過性の増加と細胞死につながります 。 分子標的には、スクアレンエポキシダーゼなどのエルゴステロール生合成経路に関与する酵素が含まれます 。
類似化合物:
ニコスアミド: 抗寄生虫薬としての作用を持つ、別のハロゲン化サリチルアニリド。
オキシクロザニド: 抗寄生虫薬として使用される塩素化誘導体。
ラフォキサニド: 抗寄生虫薬として使用される臭素化誘導体。
比較: ブロモクロロサリチルアニリドは、二重のハロゲン化(臭素と塩素)によってユニークで、他のサリチルアニリドと比較して抗真菌作用が強化されています。 ニコスアミドやオキシクロザニドなどの化合物が主に抗寄生虫薬として使用されている一方で、ブロモクロロサリチルアニリドは主に抗真菌治療に使用されています 。
類似化合物との比較
Niclosamide: Another halogenated salicylanilide with anthelmintic properties.
Oxyclozanide: A chlorinated derivative used as an anthelmintic.
Rafoxanide: A brominated derivative used as an anthelmintic.
Comparison: Bromochlorosalicylanilide is unique due to its dual halogenation (bromine and chlorine), which enhances its antifungal properties compared to other salicylanilides. While compounds like niclosamide and oxyclozanide are primarily used as anthelmintics, bromochlorosalicylanilide’s primary application is in antifungal treatments .
特性
IUPAC Name |
5-bromo-N-(4-chlorophenyl)-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO2/c14-8-1-6-12(17)11(7-8)13(18)16-10-4-2-9(15)3-5-10/h1-7,17H,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSGXIBYUQJHMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190256 | |
| Record name | Bromosalicylchloranilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3679-64-9 | |
| Record name | Bromosalicylchloranilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3679-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromosalicylchloranilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003679649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromochlorosalicylanilide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13696 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Salifungin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526297 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bromosalicylchloranilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4'-chlorosalicylanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMOCHLOROSALICYLANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GK715PWMQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there any known allergic reactions associated with 5-Bromo-4'-chlorosalicylanilide?
A2: Yes, 5-Bromo-4'-chlorosalicylanilide has been identified as a potential photoallergen. [] This means exposure to sunlight after application can trigger allergic reactions in sensitive individuals. [] Studies have reported cases of both localized and generalized photoallergic reactions to Multifungin. []
Q2: Is there any evidence of cross-reactivity with other compounds?
A3: Research suggests that individuals sensitive to 5-Bromo-4'-chlorosalicylanilide might experience cross-sensitization with tribromosalicylanilide. [] This implies that exposure to one compound could lead to allergic reactions upon contact with the other. []
Q3: How is 5-Bromo-4'-chlorosalicylanilide detected and quantified in products?
A4: Several analytical techniques can be employed to identify and measure 5-Bromo-4'-chlorosalicylanilide in various matrices. High-performance liquid chromatography coupled with fluorescence detection (HPLC-FLD) is a common method used for this purpose. [] Additionally, a more sensitive and selective approach involving solid-phase extraction coupled with ultra-performance liquid chromatography tandem mass spectrometry (SPE-UPLC-MS/MS) has also been developed. [] These techniques enable researchers to accurately determine the presence and concentration of 5-Bromo-4'-chlorosalicylanilide in complex mixtures like cosmetics. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


